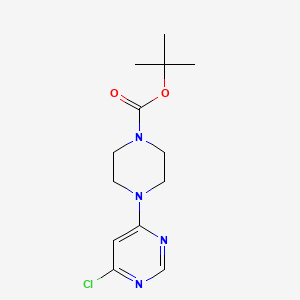

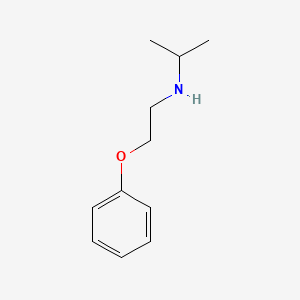

N-(2-Phenoxyethyl)propan-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-Phenoxyethyl)propan-2-amine is a chemical compound that belongs to the class of organic compounds known as amines. Amines are characterized by the presence of the basic nitrogen atom connected to alkyl or aryl groups. In the context of the provided papers, while there is no direct study on N-(2-Phenoxyethyl)propan-2-amine, there are related compounds and reactions that can provide insights into its properties and potential synthesis routes.

Synthesis Analysis

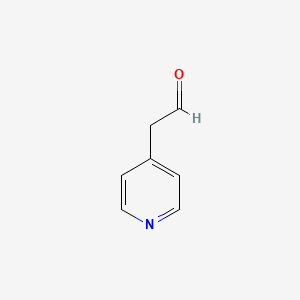

The synthesis of related amines often involves the reaction of aldehydes or ketones with amines. For instance, N-tert-butanesulfinyl imines are prepared by condensing tert-butanesulfinamide with aldehydes and ketones, which could be a potential method for synthesizing N-(2-Phenoxyethyl)propan-2-amine by choosing appropriate starting materials . Additionally, the synthesis of N-substituted 1,4-dihydropyridines from salicaldehydes, ethyl propiolate, and amines suggests that similar condensation reactions could be applicable .

Molecular Structure Analysis

The molecular structure of amines can be analyzed through various spectroscopic methods and X-ray diffraction analysis. For example, the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives provide insights into the spatial arrangement of atoms in the molecule and the influence of different substituents on the molecule's conformation .

Chemical Reactions Analysis

Amines can participate in a variety of chemical reactions. The bio-inspired phenol-amine coupling described in one study indicates that amines can react with phenols under certain conditions to form aromatic C–N bonds . Furthermore, the reactions of N,N-bis[ethoxy(methyl)silylmethyl]methylamines with phenol demonstrate the potential for transetherification and Si-C bond cleavage, which could be relevant for the modification of N-(2-Phenoxyethyl)propan-2-amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of amines like N-(2-Phenoxyethyl)propan-2-amine can be inferred from related compounds. Amines typically have higher boiling points than hydrocarbons of similar molecular weight due to hydrogen bonding. The presence of an aromatic ring, as in the case of N-(2-Phenoxyethyl)propan-2-amine, can also affect the compound's solubility and reactivity. The intramolecular hydrogen bonding observed in N-(2,3-dihydroxybenzylidene)amine derivatives suggests that similar hydrogen bonding could influence the properties of N-(2-Phenoxyethyl)propan-2-amine .

Aplicaciones Científicas De Investigación

1. Use in Synthesizing Hexadentate Ligands

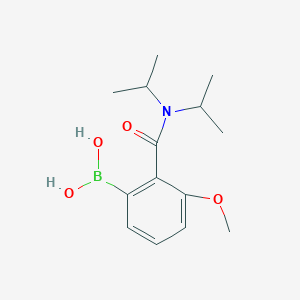

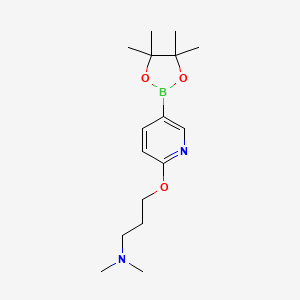

N-(2-Phenoxyethyl)propan-2-amine is involved in the preparation of hexadentate N3O3 amine phenol ligands for Group 13 metal ions. These ligands are key in creating various metal complexes with potential applications in catalysis and materials science. The synthesis and characterization of these ligands are achieved through various spectroscopic methods (Liu, Wong, Rettig, & Orvig, 1993).

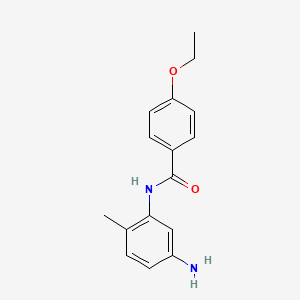

2. Role in Antimicrobial Agent Synthesis

Aminomethoxy derivatives of N-(2-Phenoxyethyl)propan-2-amine are synthesized and have shown potential as efficient antimicrobial agents. These compounds, created through condensation reactions, exhibit promising results in combating bacterial and fungal infections (Jafarov, Mammadbayli, Kochetkov, Astanova, & Maharramova, 2019).

3. Application in Chemoenzymatic Strategies

The compound is used in the synthesis of enantioenriched amines, which are valuable precursors in pharmaceuticals. Innovative enzymatic strategies are employed to produce these amines with high selectivity. This method is especially useful in developing precursors for antimicrobial agents like Levofloxacin (Mourelle-Insua, López-Iglesias, Gotor, & Gotor‐Fernández, 2016).

4. Involvement in Polymerization Catalysts

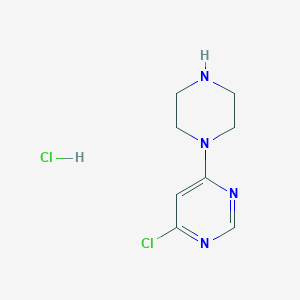

The compound is significant in the study of polymerization catalysts, particularly in understanding the regiochemistry of propene insertion. It contributes to the research on catalysts bearing phenoxy-amine ligands and their impact on polymerization processes (Talarico, Busico, & Cavallo, 2003).

5. Chemical Amplification Resist Development

N-(2-Phenoxyethyl)propan-2-amine is also studied in the context of chemical amplification resists. It is examined for its influence on sensitivity and diffusion of acid in these resists, providing insights into the development of higher contrast interfaces in various applications (Asakawa, Ushirogouchi, & Nakase, 1995).

6. Schiff Base Tautomerism Studies

The compound's derivatives are analyzed for their role in intramolecular hydrogen bonding and tautomerism in Schiff bases. This research provides critical information on the structural and chemical properties of these compounds, which are important in various chemical reactions (Nazır, Yıldız, Yılmaz, Tahir, & Ülkü, 2000).

7. Metal Complex Formation

N-(2-Phenoxyethyl)propan-2-amine is used in synthesizing metal complexes containing a N2O2 donor ligand. These complexes are significant in studies involving DNA cleavage and could have implications in medical and biochemical research (Sancheti, Bendre, & Kumbhar, 2012).

8. Development of Water-Soluble Ligand Complexes

The compound plays a role in the synthesis of water-soluble amine phenol complexes, particularly for metals like Aluminum(III), Gallium(III), and Indium(III). This research is crucial for understanding complex formation in aqueous environments, which has applications in environmental and material sciences (Caravan & Orvig, 1997).

Mecanismo De Acción

Target of Action

N-(2-Phenoxyethyl)propan-2-amine is a complex compound with potential biological activity. Some studies suggest that similar compounds may interact with transaminases

Mode of Action

Amines, in general, are known to interact with biological targets through hydrogen bonding, electrostatic interactions, and coordination with metal ions . These interactions can lead to changes in the function or activity of the target, potentially influencing various biological processes.

Biochemical Pathways

Polyamines, a class of compounds structurally similar to n-(2-phenoxyethyl)propan-2-amine, are known to play roles in cell growth, proliferation, and various pathophysiological processes . They can modulate gene expression, protein synthesis, and signal transduction

Result of Action

Similar compounds have been associated with various biological effects, such as modulation of cell growth and proliferation

Safety and Hazards

N-(2-Phenoxyethyl)propan-2-amine should be handled with care. It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be allowed to come into contact with air or water due to the risk of violent reaction and possible flash fire . It should be handled under inert gas and protected from moisture . The container should be kept tightly closed . It should not be breathed in, and contact with eyes, skin, or clothing should be avoided .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-phenoxyethyl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-10(2)12-8-9-13-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFGRNGNOVCUFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCOC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604135 |

Source

|

| Record name | N-(2-Phenoxyethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55247-30-8 |

Source

|

| Record name | N-(2-Phenoxyethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine](/img/structure/B1320853.png)

![5-Methylbenzo[d]isoxazol-3-amine](/img/structure/B1320872.png)